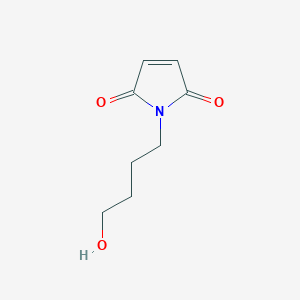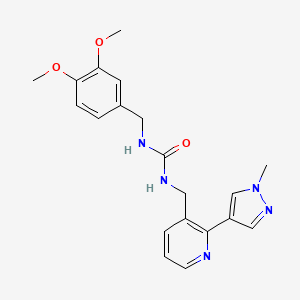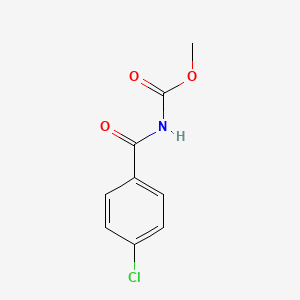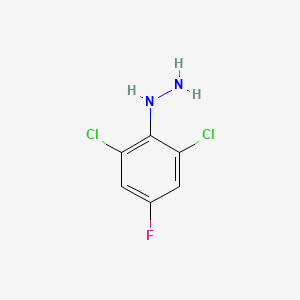
N-(4-Hydroxybutyl)maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Hydroxybutyl)maleimide” is a chemical compound that is often used in experimental biochemical studies . It is typically coupled initially to molecules containing primary amines by amide bonds . The product is designed for in-vitro studies, which are conducted outside of living organisms.
Synthesis Analysis
The synthesis of “this compound” involves grafting natural rubber and N-(4-hydroxyphenyl)maleimide (i.e., NR-g-HPM). The grafting yield increases with the grafting temperature, and the highest grafted HPM content is obtained at 200 °C . Furthermore, increases in the concentration of HPM lead to a drop in grafted HPM .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by FTIR, 1H NMR, and 13C NMR . The molecular formula is C8H11NO3.Chemical Reactions Analysis
Maleimides, including “this compound”, are known for their extremely favorable kinetics of reaction with thiols, which ensures high yields of the desired conjugates are generated rapidly while minimizing competing side-reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its thermal curing behaviors and thermal stabilities . Introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring .Applications De Recherche Scientifique
Bioconjugation and Biomolecule Modification
- Maleimide as a Bioconjugation Tool : Maleimides, including N-(4-Hydroxybutyl)maleimide, are extensively used for the site-specific modification of proteins and other biomolecules through thio-Michael addition reactions. This chemistry is pivotal in developing immunotoxins and antibody-drug conjugates for cancer therapies, such as Adcetris. Maleimides' reactivity towards thiol groups of cysteine residues in proteins enables the conjugation of various functional groups, including fluorophores, spin labels, and pharmacophores, enhancing the properties of biomolecules for therapeutic and diagnostic applications (Renault et al., 2018).
Polymer Chemistry and Material Science
- Polymer Modification and Synthesis : The synthesis of polymers incorporating this compound demonstrates the compound's utility in creating materials with improved thermomechanical properties. Controlled radical copolymerization processes involving N-(4-hydroxyphenyl) maleimide, a closely related compound, highlight its role in modifying polymer chains to enhance material properties, such as increased impact strength and thermal stability. This has implications for developing advanced materials for various applications, including toughened plastics and heat-resistant coatings (Lu Yan-bing, 2008).
Advanced Materials Development
- Development of Novel Materials : this compound and its derivatives play a significant role in the development of high-performance materials with specific desired properties, such as fire and heat resistance. For instance, maleimido substituted aromatic cyclotriphosphazene polymers exhibit high limiting oxygen indices and char yields, indicative of their utility in applications requiring fire retardancy and thermal stability (Kumar et al., 1983). Similarly, maleimide-epoxy resins have been prepared, showing high glass transition temperatures and good flame retardance, making them suitable for applications in aerospace and electronic industries (Chuan-Shao Wu et al., 2003).
Orientations Futures
The future directions of “N-(4-Hydroxybutyl)maleimide” research could involve further exploration of its synthesis methods and biological activity. Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals . These derivatives can be readily modified into biologically important compounds .
Mécanisme D'action
Target of Action
The primary target of N-(4-Hydroxybutyl)maleimide is the thiol group in proteins and peptides. The maleimide group in the compound is electrophilic and can react with the nucleophilic thiol group, forming a covalent bond. In the context of antimicrobial activity, the membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Biochemical Pathways
N-substituted maleimides, such as this compound, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption can inhibit the growth and survival of microorganisms, contributing to the compound’s antimicrobial activity .
Pharmacokinetics
. These properties could also potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the growth and survival of microorganisms. It achieves this by disrupting the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This leads to strong antifungal effects and structure-dependent antibacterial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chemical reactivity and lipophilicity of N-substituted maleimides can influence their antibacterial activity . .
Propriétés
IUPAC Name |
1-(4-hydroxybutyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJYOIVBSCPZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
acetic acid](/img/structure/B2742446.png)

![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)


![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)
![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)
